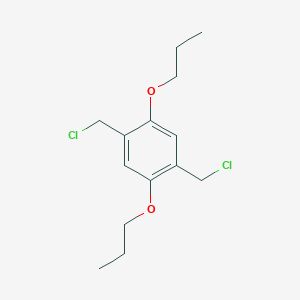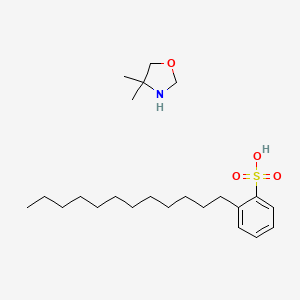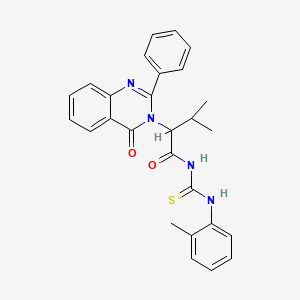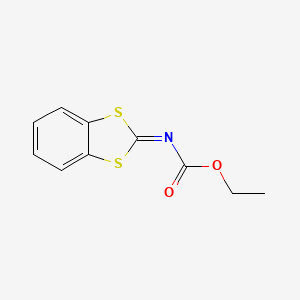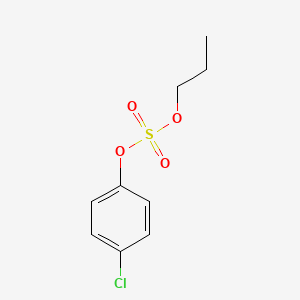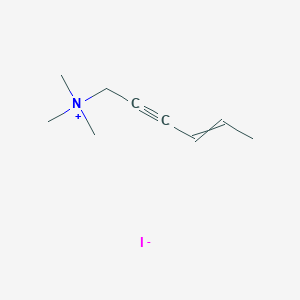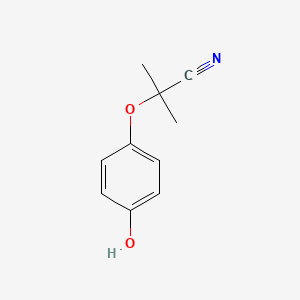
1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a thione group at the second position of the pyrimidine ring, along with ethyl and methyl substituents at the first and third positions, respectively. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-ethyl-3-methyltetrahydropyrimidine-2(1H)-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.
Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyrimidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-methyltetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
1-Ethyl-3-methyltetrahydropyrimidine-2(1H)-thione can be compared with other similar compounds, such as:
1-Ethyl-3-methylpyrimidine-2,4(1H,3H)-dione: This compound has a similar structure but contains a dione group instead of a thione group.
1-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Another similar compound with a dione group and different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
65345-86-0 |
|---|---|
Fórmula molecular |
C7H14N2S |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
1-ethyl-3-methyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C7H14N2S/c1-3-9-6-4-5-8(2)7(9)10/h3-6H2,1-2H3 |
Clave InChI |
DHZJUCOXNYYQLL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCN(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



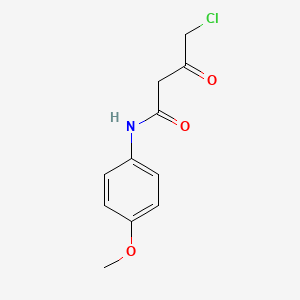
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
